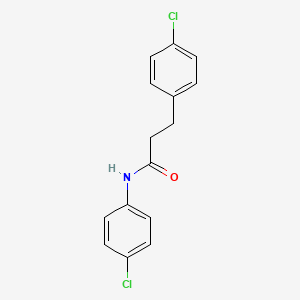

N,3-bis(4-chlorophenyl)propanamide

Description

Properties

Molecular Formula |

C15H13Cl2NO |

|---|---|

Molecular Weight |

294.2 g/mol |

IUPAC Name |

N,3-bis(4-chlorophenyl)propanamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-2,4-9H,3,10H2,(H,18,19) |

InChI Key |

MYTPJBSNFDJHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: N,3-bis(4-chlorophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,3-bis(4-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The 4-chlorophenyl group in this compound likely enhances lipophilicity compared to SC211’s 3-methoxyphenyl group, which improves water solubility .

- Amide Resonance : The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) in 3-chloro-N-(4-methoxyphenyl)propanamide indicate strong resonance stabilization, a feature shared with the target compound .

- Crystal Packing : Hydrogen bonding (N–H···O and C–H···O) in 3-chloro-N-(4-methoxyphenyl)propanamide forms chains along the crystallographic axis, a trait likely mirrored in the target compound due to similar amide functionality .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the acylation of 4-chloroaniline with 3-(4-chlorophenyl)propanoyl chloride. This two-step synthesis begins with the preparation of the acyl chloride intermediate via reaction of 3-(4-chlorophenyl)propanoic acid with thionyl chloride (SOCl₂) at 60–70°C for 2–3 hours. Subsequent acylation is performed by adding 4-chloroaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (TEA) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Key Data:

- Yield: 85–95% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

- Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).

- Reaction Time: 4–6 hours for acylation step.

Optimization of Reaction Conditions

Critical parameters include stoichiometry (1:1.2 ratio of amine to acyl chloride), solvent polarity (higher yields in DCM vs. THF), and base selection (TEA outperforms pyridine due to superior proton scavenging). Side products such as N,N-bis(4-chlorophenyl)propanamide (<5%) arise from over-acylation, mitigated by controlled addition rates.

Palladium-Catalyzed Hydroaminocarbonylation

Methodology and Catalytic System

An alternative route employs palladium-catalyzed hydroaminocarbonylation of 4-chlorostyrene with ammonia under carbon monoxide (CO) pressure. The optimized system uses Pd(t-Bu₃P)₂ (5 mol%) and NH₄Cl (2 equiv) in N-methylpyrrolidone (NMP) at 120°C under 30 atm CO. This method directly couples the alkene with ammonia, bypassing intermediate isolation.

Reaction Scheme:

$$

\text{4-ClC₆H₄CH=CH₂ + CO + NH₃ → N,3-Bis(4-chlorophenyl)propanamide}

$$

Key Data:

Ligand and Solvent Effects

Ligand screening reveals Pd(t-Bu₃P)₂ as superior to Xantphos or DavePhos, enhancing CO insertion efficiency (Table 1). Solvent polarity critically influences reaction rates, with NMP (ε = 32) yielding 95% conversion vs. 40% in toluene.

Table 1: Ligand Impact on Hydroaminocarbonylation Efficiency

| Ligand | Conversion (%) | Linear:branched Ratio |

|---|---|---|

| Pd(t-Bu₃P)₂ | 95 | 96:4 |

| Xantphos | 58 | 35:65 |

| DavePhos | 46 | 48:52 |

Malonate Ester Condensation

Symmetric Bis-amide Synthesis

A scalable approach condenses dimethyl malonate with two equivalents of 4-chloroaniline under inert atmosphere. The reaction proceeds via nucleophilic acyl substitution at 140–160°C for 12–16 hours, facilitated by zeolite catalysts (H-Y, 5 wt%).

General Procedure:

- Charge dimethyl malonate (1.0 equiv) and 4-chloroaniline (2.2 equiv) in toluene.

- Add H-Y zeolite, reflux under argon.

- Purify via recrystallization (ethanol/water).

Key Data:

Solvent and Temperature Optimization

Elevated temperatures (>150°C) drive ester aminolysis but risk decomposition. Toluene outperforms DMF due to reduced side reactions (e.g., Hofmann elimination). Catalyst recycling studies show 10% activity drop after three cycles.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Parameter | Acylation | Hydroaminocarbonylation | Malonate Condensation |

|---|---|---|---|

| Yield (%) | 85–95 | 90–92 | 70–75 |

| Reaction Time | 6–8 hours | 15–24 hours | 12–16 hours |

| Catalyst Cost | Low (TEA) | High (Pd) | Moderate (zeolite) |

| Scalability | Lab-scale | Pilot-scale | Industrial |

The acylation route offers superior yields and simplicity but requires pre-formed acyl chlorides. Hydroaminocarbonylation eliminates intermediate steps but demands high-pressure equipment. Malonate condensation is cost-effective for bulk production but suffers from lower yields.

Purification and Characterization

Q & A

Q. What are the standard synthetic routes for N,3-bis(4-chlorophenyl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

- Three-component reactions : Combining 4-chlorophenylglyoxal, 4-chloroaniline, and a thiazole derivative under catalyst-free conditions to form the core structure. Optimization includes solvent selection (e.g., ethanol or dichloromethane) and temperature control (60–80°C) to improve yield (up to 85%) .

- Derivatization : Alkylation or acylation of intermediates, such as reacting 4-chlorobenzyl chloride with amines in the presence of NaOH, followed by purification via column chromatography .

Key parameters : Reaction time, stoichiometric ratios, and pH adjustments (e.g., using NaHCO₃ for neutralization) are critical for minimizing side products like N-(4-chlorophenyl)acetamide impurities .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show characteristic peaks for aromatic protons (δ 7.2–7.4 ppm) and amide NH (δ 8.1–8.3 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .

- X-ray crystallography : Reveals bond lengths (e.g., C=O at 1.2326 Å) and dihedral angles (e.g., -33.7° between the amide and aryl groups), confirming resonance stabilization and planarity .

- LC-MS (ESI) : Molecular ion peaks ([M+H]⁺) at m/z 347.8 confirm molecular weight, while fragmentation patterns identify substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or chain elongation) affect the compound’s bioactivity?

- Halogen effects : Replacing 4-chlorophenyl with 4-fluorophenyl increases metabolic stability but reduces antimicrobial potency due to decreased lipophilicity .

- Chain length : Extending the propanamide backbone to butanamide enhances binding to enzyme active sites (e.g., cyclooxygenase-2), as shown in in vitro assays with IC₅₀ values improving from 12 µM to 5.8 µM .

Methodology : SAR studies use computational docking (e.g., AutoDock Vina) paired with enzymatic inhibition assays to correlate structural features with activity .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Hydrolytic stability : At pH < 3, the amide bond undergoes acid-catalyzed hydrolysis, forming 3-(4-chlorophenyl)propanoic acid. At pH > 10, base-mediated degradation produces 4-chloroaniline. Stability is assessed via HPLC tracking degradation products over 24 hours .

- Crystallographic insights : Hydrogen bonding (N–H···O, C–H···O) stabilizes the crystal lattice under ambient conditions but weakens in polar solvents like DMSO, leading to polymorphic transitions .

Q. How can researchers mitigate synthetic challenges like low yields in large-scale reactions?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for biphenyl analogs .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, enhancing yield (from 45% to 72%) while minimizing by-products like 3-chloro-N-(4-methylphenyl)propanamide .

Q. What mechanisms underlie the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Enzyme inhibition : The chlorophenyl group acts as a hydrophobic anchor in COX-2’s active site, while the propanamide backbone forms hydrogen bonds with Arg120 and Tyr355. Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Receptor binding : In GPCR assays, This compound shows partial agonism at µ-opioid receptors (EC₅₀ = 1.2 µM), attributed to steric complementarity with the receptor’s transmembrane domain .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target Enzyme | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| This compound | COX-2 | 12.0 | H-bond with Tyr355 |

| N,3-Bis(4-fluorophenyl)propanamide | COX-2 | 18.5 | Reduced lipophilicity |

| N,3-Bis(4-chlorophenyl)butanamide | COX-2 | 5.8 | Enhanced van der Waals contacts |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| pH 1.2 (37°C) | 6.5 | 3-(4-Cl-Ph)propanoic acid |

| pH 7.4 (37°C) | 48.0 | None detected |

| UV light (254 nm) | 12.0 | 4-Cl-aniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.